1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

Catalog No.
S1901218
CAS No.
216299-72-8
M.F
C9H13F6N3O4S2
M. Wt
405.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-3-propylimidazolium bis(trifluoromethylsu...

CAS Number

216299-72-8

Product Name

1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-propylimidazol-1-ium

Molecular Formula

C9H13F6N3O4S2

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C7H13N2.C2F6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2,1-2H3;/q+1;-1

InChI Key

CDWUIWLQQDTHRA-UHFFFAOYSA-N

SMILES

CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Electrochemical Applications

  • Electrolytes in Batteries and Supercapacitors: PMIM TFSI's high ionic conductivity, thermal stability, and wide electrochemical window make it a promising candidate for electrolytes in next-generation batteries and supercapacitors. Research suggests its suitability for lithium-ion batteries due to its ability to dissolve lithium salts and its electrochemical stability against lithium metal anodes [].

Catalysis

  • Catalyst Design and Separation: PMIM TFSI's ability to dissolve various transition metal salts and its tunable polarity through modifications have shown potential in designing and utilizing homogeneous and heterogeneous catalysts. Additionally, the ionic nature of PMIM TFSI allows for easier catalyst separation through techniques like electrodeposition [].

Material Science

  • Synthesis of Functional Materials: PMIM TFSI can act as a reaction medium or template for synthesizing various functional materials like nanoparticles, porous materials, and organic-inorganic hybrids. Studies have explored its use in synthesizing metal nanoparticles with controlled size and morphology [].

1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid characterized by its unique structure and properties. It has the molecular formula C9H13F6N3O4S2C_9H_{13}F_6N_3O_4S_2 and a molecular weight of approximately 405.33 g/mol. This compound appears as a colorless to light yellow liquid and is known for its low volatility and high thermal stability, making it suitable for various applications in chemistry and materials science .

: Its ability to dissolve a wide range of compounds makes it useful in organic synthesis.
  • Electrolyte in Energy Storage Devices: It is used in lithium-ion batteries and supercapacitors due to its ionic conductivity.
  • Catalyst Support: This compound serves as a medium for catalytic processes, enhancing reaction rates and selectivity .
  • While specific biological activity data for 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is limited, ionic liquids in general have been studied for their biocompatibility and potential applications in drug delivery systems. Some studies suggest that certain ionic liquids can exhibit antimicrobial properties, although more research is needed to fully understand the biological implications of this specific compound .

    The synthesis of 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-methyl-3-propylimidazole with bis(trifluoromethylsulfonyl)imide. The general procedure includes:

    • Preparation of 1-methyl-3-propylimidazole: This can be synthesized from appropriate precursors through a series of condensation reactions.
    • Reaction with bis(trifluoromethylsulfonyl)imide: The imidazole compound is reacted with bis(trifluoromethylsulfonyl)imide under controlled conditions (temperature and solvent) to yield the desired ionic liquid.
    • Purification: The product is purified through methods such as recrystallization or distillation to achieve high purity levels .

    Interaction studies involving 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide focus on its behavior with various substrates and metal ions. Research indicates that it can form stable complexes with transition metals, which may alter the reactivity of both the ionic liquid and the metal complex. These interactions are crucial for applications in catalysis and materials science .

    Several compounds share structural similarities with 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide. Here are some notable examples:

    Compound NameMolecular FormulaUnique Features
    1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideC11H16F6N3O4S2C_{11}H_{16}F_6N_3O_4S_2Longer alkyl chain increases hydrophobicity
    1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideC9H13F6N3O4S2C_{9}H_{13}F_6N_3O_4S_2Shorter alkyl chain compared to propyl variant
    1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imideC15H25F6N3O4S2C_{15}H_{25}F_6N_3O_4S_2Longer alkyl chain enhances solubility in nonpolar solvents

    The uniqueness of 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide lies in its balance between hydrophilicity and hydrophobicity, making it versatile for various applications while maintaining favorable physical properties .

    GHS Hazard Statements

    Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
    H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
    H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H411 (97.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Acute Toxic

    Corrosive;Acute Toxic;Environmental Hazard

    Dates

    Modify: 2023-08-16

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